molecular formula C16H16F3N3OS B7853284 (2E)-3-(dimethylamino)-1-(2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one

(2E)-3-(dimethylamino)-1-(2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B7853284
M. Wt: 355.4 g/mol
InChI Key: XXQGMOWMWZFSGW-CMDGGOBGSA-N
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Description

(2E)-3-(dimethylamino)-1-(2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H16F3N3OS and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2E)-3-(dimethylamino)-1-(2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound can be broken down into key structural components:

  • Dimethylamino group : This moiety often enhances solubility and biological activity.
  • Thiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Trifluoromethylphenyl group : This substituent can significantly influence the lipophilicity and electronic properties of the compound.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of thiazole derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods. The results showed that the compound exhibited significant antibacterial activity with MIC values comparable to or lower than standard antibiotics like ciprofloxacin.

CompoundTarget BacteriaMIC (μg/mL)
CompoundS. aureus8
CompoundE. coli16
CiprofloxacinS. aureus4
CiprofloxacinE. coli8

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer effects. The compound was tested in vitro against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, the compound demonstrated significant growth inhibition of cancer cells:

Cell LineIC50 (μM)
MCF-710
A54915

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and disruption of mitochondrial function.

The proposed mechanism of action for the biological activities of the compound includes:

  • Inhibition of DNA synthesis : Similar to other thiazole derivatives, it may interfere with bacterial DNA replication.
  • Induction of apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the dimethylamino group or the trifluoromethylphenyl substituent can enhance potency and selectivity. For instance:

  • Increasing lipophilicity : Adding alkyl chains can improve membrane permeability.
  • Electron-withdrawing groups : Such as trifluoromethyl groups can enhance reactivity towards biological targets.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[2-[N-methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c1-21(2)9-8-13(23)14-10-20-15(24-14)22(3)12-6-4-11(5-7-12)16(17,18)19/h4-10H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQGMOWMWZFSGW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)N(C)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C(S1)N(C)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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